N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Description
The compound N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide features a hybrid scaffold combining a thiazolidinone ring fused to an indole core. Key structural attributes include:
- A Z-configuration at the 3-position of the thiazolidinone ring, critical for planar molecular geometry .
- A 2-ethylhexyl substituent on the thiazolidinone nitrogen, enhancing lipophilicity and steric bulk .
- A 2,4-dimethylphenyl acetamide group, influencing solubility and receptor binding interactions .
This compound belongs to a class of thiazolidinone-indole hybrids, which are studied for their bioactivity in medicinal chemistry, including antimicrobial and anticancer applications .
Properties
Molecular Formula |
C29H33N3O3S2 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C29H33N3O3S2/c1-5-7-10-20(6-2)16-32-28(35)26(37-29(32)36)25-21-11-8-9-12-23(21)31(27(25)34)17-24(33)30-22-14-13-18(3)15-19(22)4/h8-9,11-15,20H,5-7,10,16-17H2,1-4H3,(H,30,33)/b26-25- |
InChI Key |
KFWCFAMMSZLFPE-QPLCGJKRSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Table 1: Reaction Conditions for Key Synthetic Steps
Table 2: Comparison of Catalysts for Indole Synthesis
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methylamine | 24 | 68 | 95 |
| Piperidine | 18 | 72 | 97 |
| Morpholine | 20 | 70 | 94 |
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and solvent systems to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe to study specific biological pathways or as a tool for investigating cellular processes.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used, such as its therapeutic or biochemical applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiazolidinone Ring
a. Alkyl vs. Aryl Substituents
- Target Compound : The 2-ethylhexyl group (branched alkyl) increases lipophilicity (logP ≈ 4.2 predicted) and metabolic stability compared to shorter-chain substituents .
- N-(2-Methylphenyl)-2-[(2Z)-3-(Benzenesulfonyl)-4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Yl]Acetamide (): Replaces the alkyl group with phenylsulfonyl and phenylimino moieties. Higher molecular weight (MW: 495.59 vs. 511.61) and altered electronic properties due to electron-withdrawing sulfonyl groups. Reduced lipophilicity (logP ≈ 3.8) but enhanced hydrogen-bonding capacity .
b. Benzylidene Derivatives
- 2-[(5Z)-5-Benzylidene-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]-N-(2-Methylphenyl)Acetamide Analogues (): Feature aromatic substituents (e.g., nitro, methoxy) at the 5-position of the thiazolidinone. Exhibit 10–20% higher antimicrobial activity compared to alkyl-substituted analogues, attributed to π-π stacking interactions .
Modifications to the Acetamide Group
Core Heterocycle Variations
- N-(2,3-Dimethylphenyl)-2-{[3-(4-Ethoxyphenyl)-4-Oxo-3H-Pyrimido[5,4-b]Indol-2-Yl]Sulfanyl}Acetamide (): Replaces the thiazolidinone-indole system with a pyrimidoindole core. Increased rigidity and altered binding kinetics due to the fused pyrimidine ring .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Research Findings
- Synthetic Accessibility: The target compound’s 2-ethylhexyl group requires multi-step alkylation, whereas allyl and benzylidene analogues are synthesized via Knoevenagel condensations .
- Crystallographic Data : SHELXL refinements () confirm the Z-configuration’s stability in analogues, critical for maintaining planar geometry .
Biological Activity
N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that combines structural elements from thiazolidine and indole derivatives. This compound's unique architecture suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula for this compound is C29H33N3O3S2, with a molecular weight of 535.7 g/mol. Its structure features:
- A thiazolidine ring
- An indole moiety
- An acetamide functional group
This combination may enhance its solubility and bioavailability compared to other similar compounds, potentially leading to distinct pharmacological profiles.
Biological Activity Overview
Research indicates that N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide exhibits several notable biological activities:
Antimicrobial Properties
Preliminary studies have suggested that compounds related to thiazolidine derivatives possess antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully characterized but shows promise based on structural analogs.
Anticancer Activity
Indole derivatives are widely studied for their anticancer potential. The unique combination of the thiazolidine and indole structures in this compound may contribute to its ability to inhibit cancer cell proliferation. Further research is needed to elucidate its mechanisms of action in cancer models.
Enzyme Inhibition
The compound may exhibit inhibitory effects on specific enzymes relevant in therapeutic contexts. For instance, thiazolidine derivatives have been linked to inhibition of enzymes involved in inflammatory pathways. Investigating the specific enzyme interactions could provide insights into its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the biological activity of N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]-2-oXO - 23 dihydro - 1H-indol - 1 - yl}acetamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ralitoline | Thiazolidin ring | Anticonvulsant |
| 4-Oxo-Thiazolidine Derivatives | Thiazolidine with various substitutions | Antibacterial |
| 4-Chlorophenyl Thiazolidines | Similar thiazolidine core | Antimicrobial |
The unique combination of a dimethylphenyl substituent and an ethylhexyl group enhances its solubility and bioavailability compared to other similar compounds.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of various indole derivatives, it was found that compounds with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines. The study emphasizes the need for further exploration of N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]-2-oXO - 23 dihydro - 1H-indol - 1 - yl}acetamide's potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Research focusing on thiazolidine derivatives has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Given its structural similarities, N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yidene]-2-oXO - 23 dihydro - 1H-indol - 1 - yl}acetamide warrants investigation for similar properties.
Q & A
Q. What are the critical steps and reagents for synthesizing this compound?
The synthesis involves a multi-step protocol:
Condensation : Reacting thiazolidinone precursors with aromatic aldehydes in the presence of a base (e.g., triethylamine) to form intermediates.
Oxidation : Using potassium permanganate or chromium trioxide to stabilize reactive moieties.
Substitution : Introducing the acetamide group via nucleophilic substitution under inert atmosphere (N₂/Ar) to avoid oxidation side reactions.
Key reagents include palladium catalysts for cross-coupling and sodium borohydride for selective reductions. Microwave-assisted synthesis can improve efficiency .
Q. Which spectroscopic methods are used to confirm structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., Z/E configuration of the thiazolidinone-idene moiety).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Chromatography : TLC/HPLC monitors reaction progress and purity (>95% purity required for biological assays) .
Q. What are the hypothesized biological targets for this compound?
Structural analogs suggest interactions with:
- Kinases : Due to the thiazolidinone ring’s ability to mimic ATP-binding motifs.
- Proteases : The indole moiety may bind catalytic sites, as seen in HIV-1 protease inhibition studies.
- DNA Topoisomerases : Planar regions (e.g., conjugated indole-thiazolidinone) enable intercalation .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Assay Standardization : Compare cell lines (e.g., HepG2 vs. MCF-7), concentrations, and incubation times.
Stereochemical Analysis : Verify Z/E isomer ratios via NOESY NMR, as biological activity often depends on configuration.
Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile discrepancies .
Q. What strategies optimize the thiazolidinone ring synthesis?
Q. How to design derivatives for improved metabolic stability?
- Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ to aromatic rings to reduce oxidative metabolism.
- Bioisosteric Replacement : Substitute the thioxo group with carbonyl to enhance stability while retaining activity.
- Steric Shielding : Add bulky substituents (e.g., tert-butyl) near labile amide bonds .
Q. What in vitro models assess the 2-ethylhexyl group’s role in pharmacokinetics?
- Lipophilicity (LogP) : Measure partitioning between octanol/water to predict membrane permeability.
- Caco-2 Monolayers : Evaluate intestinal absorption rates compared to analogs lacking the 2-ethylhexyl chain.
- Microsomal Stability : Incubate with liver microsomes to quantify metabolic degradation half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
